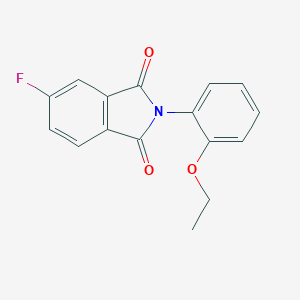![molecular formula C15H16BrF3N4O2S B258742 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer cells and plays a crucial role in cancer cell survival and proliferation. BPTES has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide inhibits the activity of glutaminase, which is responsible for the conversion of glutamine to glutamate. Glutamate is then converted to alpha-ketoglutarate, which is a key intermediate in the tricarboxylic acid (TCA) cycle. The TCA cycle is important for the production of energy in cells. By inhibiting glutaminase, 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide causes a decrease in the levels of alpha-ketoglutarate, which leads to a decrease in energy production and ultimately cell death.
Biochemical and physiological effects:
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have a selective effect on cancer cells, as normal cells are able to use other metabolic pathways to produce energy. 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to have high selectivity for cancer cells, which makes it a potentially effective anticancer agent. However, 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has some limitations. It has poor solubility in water, which can make it difficult to use in experiments. It is also unstable in solution, which can lead to degradation over time.
Orientations Futures
There are several future directions for research on 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have synergistic effects with other drugs, such as cisplatin and doxorubicin. Another potential direction is to investigate its potential as a treatment for other diseases, such as metabolic disorders. 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have potential as a treatment for obesity and diabetes by inhibiting glutaminase activity. Finally, future research could focus on modifying 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide to improve its solubility and stability, which could make it more effective as an anticancer agent.
Méthodes De Synthèse
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide can be synthesized using a multistep process involving the reaction of various chemical compounds. The synthesis starts with the reaction of 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole with ethyl 2-bromoacetate to form 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid ethyl ester. This compound is then reacted with thioacetamide to form 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide.
Applications De Recherche Scientifique
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide works by blocking the activity of glutaminase, which is essential for cancer cell metabolism. This leads to the depletion of glutamine, which in turn causes the cancer cells to undergo cell death.
Propriétés
Nom du produit |
2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C15H16BrF3N4O2S |
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
2-[[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H16BrF3N4O2S/c1-4-8-7(3)26-14(10(8)13(20)25)21-9(24)5-23-6(2)11(16)12(22-23)15(17,18)19/h4-5H2,1-3H3,(H2,20,25)(H,21,24) |
Clé InChI |
MQAMXASPPHYALS-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C)C |
SMILES canonique |
CCC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258659.png)
![3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258660.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)
![6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258664.png)


![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)

![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)
![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)


